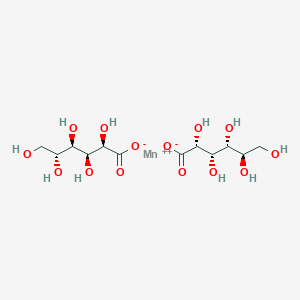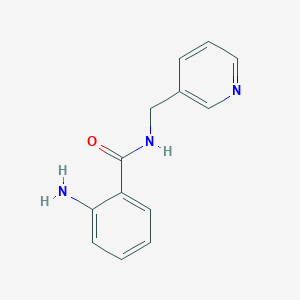
Manganese gluconate
説明
Manganese gluconate is a manganese salt of gluconic acid with the chemical formula C12H22MnO14 x 2H2O . It is typically obtained by reacting manganese carbonate with gluconic acid in aqueous medium and then crystallizing the product to form a slightly pink powder . Manganese gluconate is a direct ingredient in food substances as a nutrient supplement . In pharmaceutical preparations, it is used as a manganese supplement .
Synthesis Analysis
Manganese gluconate is typically synthesized by reacting manganese carbonate with gluconic acid in an aqueous medium . The product is then crystallized to form a slightly pink powder . A research paper also mentions that Manganese (II) and copper (II) gluconates with the general formula M (C 6H7O11)2·2H2O have been synthesized in an aqueous acid medium .
Molecular Structure Analysis
The molecular formula of manganese gluconate is C12H22MnO14 . The IUPAC name is manganese (2+); (2 R ,3 S ,4 R ,5 R )-2,3,4,5,6-pentahydroxyhexanoate . The InChI and SMILES strings provide a textual representation of the molecule structure .
Chemical Reactions Analysis
Manganese gluconate is a salt which dissociates in body fluids to form manganese and gluconic acid . Its pharmacological effects are due to the normal role of Manganese in the body . A research paper also mentions that at pH of 13, 0.1 M Metal, and 0.8 M gluconate, manganese degraded gluconate more severely than iron and copper .
Physical And Chemical Properties Analysis
Manganese gluconate is a slightly pink-colored powder . It is soluble in water and its molecular weight is 445.23 g/mol .
科学的研究の応用
Liquid Redox Sulfur Recovery Agent
Manganese gluconate has shown promising performance as a liquid redox sulfur recovery agent against oxidative degradation . It has been used in the oxidation of H2S in natural gas into elemental sulfur, particularly when the acid gas has a high CO2/H2S molar ratio . The manganese gluconate solution was found to be more resistant against ligand degradation compared with iron NTA .
Anti-Inflammatory Properties
Some research has indicated that manganese may help reduce inflammation and could potentially be used in the treatment of inflammatory diseases such as osteoarthritis .
Nutritional Supplementation
Manganese gluconate is used for the prophylactic or nutritional supplementation of Manganese cation . It is currently available only in combination products .
Treatment of Premenstrual Symptoms
Manganese, in combination with calcium, may help reduce premenstrual symptoms .
Environmental Applications
Manganese gluconate is considered a greener ligand, and when coupled with manganese as the metal, it has considerable potential to be a better redox agent . This makes it a more environmentally friendly option for certain applications .
Industrial Chemistry
In the field of industrial chemistry, manganese gluconate has been used in the liquid redox sulfur recovery process . This process is known for its high sulfur recovery efficiency and simple operation .
作用機序
Target of Action
Manganese gluconate primarily targets the Manganese cation . The Manganese cation plays a crucial role in various physiological processes as a constituent of multiple enzymes and an activator of other enzymes .
Mode of Action
Manganese gluconate is a salt that dissociates in body fluids to form manganese and gluconic acid . Its pharmacological effects are due to the normal role of the Manganese cation in the body . It acts as a Manganese cation supplement , providing the body with necessary manganese for various metabolic functions.
Biochemical Pathways
Manganese is involved in several biochemical pathways. It is a cofactor for numerous enzymes involved in the metabolism of carbohydrates, amino acids, and cholesterol . Manganese also plays a role in the synthesis and activation of enzymes, metabolism of lipids and glucose, protein synthesis, hematopoiesis, endocrine regulation, and immunological functions . Additionally, it is involved in extracellular matrix synthesis/remodeling by activating prolidase, which is involved in collagen production, and by activating enzymes involved in glycosaminoglycan synthesis such as manganese-activated glycosyltransferase .
Result of Action
The molecular and cellular effects of Manganese gluconate’s action are primarily due to the role of the Manganese cation in the body. Manganese is essential for the normal function of many enzymes and plays a critical role in a variety of cellular processes. It is involved in antioxidant function, metabolism, bone and cartilage formation, and wound healing . For instance, Manganese is required for the activation of prolidase, an enzyme that provides the amino acid, proline, for collagen formation in human skin cells .
Action Environment
The action, efficacy, and stability of Manganese gluconate can be influenced by various environmental factors. For instance, the pH level can affect the dissociation of Manganese gluconate into manganese and gluconic acid . Furthermore, the presence of other nutrients or substances in the body can also impact the absorption and utilization of Manganese gluconate .
将来の方向性
Manganese gluconate has been demonstrated to have considerable potential to be a better redox agent . It is more resistant against ligand degradation compared with iron NTA . As required, aerated solution was capable of converting dissolved NaHS into elemental sulfur . At sufficiently high pH, manganese gluconate solutions were stable enough from precipitation of manganese hydroxide, carbonate, or sulfides . An equilibrium calculation has been developed to understand the precipitation behavior .
特性
IUPAC Name |
manganese(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHQNTSSPHKCPB-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MnO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent), 16397-91-4 (Parent) | |
| Record name | Manganese gluconate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30983438 | |
| Record name | Manganese(2+) dihexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Light pink or pink solid; [Hawley] Slightly pink powder or granules; [MSDSonline] | |
| Record name | Manganese gluconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Light pinkish powder or coarse pink granules; sol in water; insol in alcohol and benzene /Dihydrate/ | |
| Record name | MANGANESE GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acts as a [DB06757] supplement. See [DB06757] for information on its role in the body. | |
| Record name | Manganese gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Manganese gluconate | |
CAS RN |
6485-39-8 | |
| Record name | Manganese gluconate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Manganese(2+) dihexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(D-gluconato-O1,O2)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE GLUCONATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G09WJ8QIR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















